Drnflrfamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

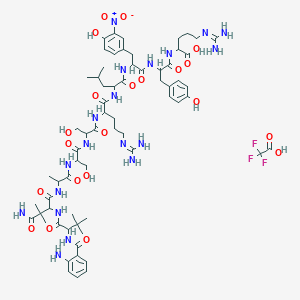

Drnflrfamide, également connu sous le nom de DF2, est un neuropeptide initialement isolé de l’écrevisse. Il appartient à la famille des peptides apparentés au FMRFamide, connus pour leur rôle dans la modulation de la transmission synaptique. This compound a été largement étudié pour sa capacité à améliorer la libération de neurotransmetteurs et à augmenter l’amplitude des potentiels postsynaptiques excitateurs (PPSE) aux jonctions neuromusculaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Drnflrfamide implique la synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus commence par la fixation du premier acide aminé à une résine solide, suivie de l’addition séquentielle d’acides aminés protégés. Chaque acide aminé est couplé à la chaîne peptidique en croissance à l’aide de réactifs tels que le N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt). Une fois la chaîne peptidique entièrement assemblée, elle est clivée de la résine et déprotégée pour donner le produit final .

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour rationaliser le processus, assurant une grande pureté et un rendement élevé. L’utilisation de la chromatographie liquide haute performance (CLHP) est essentielle pour la purification du peptide synthétisé .

Analyse Des Réactions Chimiques

Types de réactions

Drnflrfamide subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des ponts disulfures, qui sont essentiels à son activité biologique.

Réduction : Les réactions de réduction peuvent rompre les ponts disulfures, affectant la structure et la fonction du peptide.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène (H₂O₂) ou iode (I₂) en solutions aqueuses.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP) en solutions tamponnées.

Substitution : Mutagénèse dirigée par site utilisant des réactifs comme la N-méthylmorpholine (NMM) et la diisopropyléthylamine (DIPEA).

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les formes oxydées et réduites de this compound, ainsi que divers analogues avec des acides aminés substitués .

Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier la synthèse, le repliement et la stabilité des peptides.

Biologie : Enquête sur son rôle dans la modulation de la transmission synaptique et de la fonction neuromusculaire chez divers organismes

Industrie : Utilisé dans le développement de médicaments à base de peptides et comme étalon dans les techniques analytiques.

Applications De Recherche Scientifique

Drnflrfamide has a wide range of scientific research applications:

Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.

Biology: Investigated for its role in modulating synaptic transmission and neuromuscular function in various organisms

Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.

Mécanisme D'action

Drnflrfamide exerce ses effets en se liant à des récepteurs spécifiques à la surface des neurones et des cellules musculaires. Cette liaison active des voies de signalisation intracellulaires impliquant la protéine kinase C (PKC) et la protéine kinase dépendante du calcium/calmoduline (CaMK). Ces kinases phosphorylent les protéines cibles, ce qui entraîne une augmentation de la libération de neurotransmetteurs et une transmission synaptique accrue . L’action du peptide est dépendante de la température, avec une efficacité accrue à des températures plus basses en raison de la réduction de l’activité des phosphatases protéiques .

Comparaison Avec Des Composés Similaires

Drnflrfamide fait partie de la famille des peptides apparentés au FMRFamide, qui comprend :

FMRFamide : Le composé parent, connu pour son rôle dans la modulation des fonctions cardiovasculaire et neuromusculaire.

FLRFamide : Similaire au FMRFamide mais avec un résidu de leucine au lieu de méthionine.

TNRNFLRFamide : Un analogue étendu avec des acides aminés supplémentaires à l’extrémité N-terminale, améliorant sa puissance.

This compound est unique en raison de sa séquence spécifique et de sa capacité à moduler la transmission synaptique par le biais de multiples voies de signalisation .

Propriétés

IUPAC Name |

3-amino-4-[[1-[[4-amino-1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H67N15O10/c1-24(2)19-31(40(67)55-29(16-10-18-53-44(50)51)38(65)56-30(36(47)63)20-25-11-5-3-6-12-25)57-41(68)32(21-26-13-7-4-8-14-26)58-42(69)33(23-34(46)60)59-39(66)28(15-9-17-52-43(48)49)54-37(64)27(45)22-35(61)62/h3-8,11-14,24,27-33H,9-10,15-23,45H2,1-2H3,(H2,46,60)(H2,47,63)(H,54,64)(H,55,67)(H,56,65)(H,57,68)(H,58,69)(H,59,66)(H,61,62)(H4,48,49,52)(H4,50,51,53) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSQPUHNGRSXSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H67N15O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-bromo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B12107811.png)

![(3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B12107829.png)

![Ethanol, 2-[(7,8-dimethyl-4-quinolinyl)oxy]-](/img/structure/B12107848.png)

![(3S,5S)-5-[(1S,3S)-1-amino-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-4-methylpentyl]-3-(propan-2-yl)oxolan-2-one](/img/structure/B12107856.png)

![3-[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B12107858.png)

![[1,1'-Biphenyl]-4-carboxylic acid,hexahydro-2-oxo-4-(3-oxodecyl)-2H-cyclopenta[b]furan-5-ylester,[3aR-(3aalpha,4alpha,5beta,6aalpha)]](/img/structure/B12107864.png)

![6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid](/img/structure/B12107876.png)